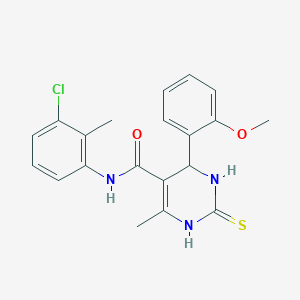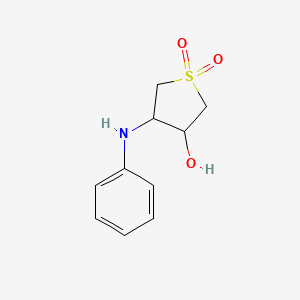![molecular formula C14H18N4O6 B5175163 N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide](/img/structure/B5175163.png)
N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学研究应用
N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide has been found to have neuroprotective effects, reducing neuronal damage caused by oxidative stress and inflammation. N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide has also shown potential as an anticancer agent, inhibiting cancer cell growth and inducing apoptosis. N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide has also been studied for its potential as a drug discovery tool, as it can be used to identify new drug targets and develop new drugs.
作用机制
N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular responses to oxidative stress and inflammation. N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide activates Nrf2 by inhibiting the activity of Kelch-like ECH-associated protein 1 (Keap1), which normally binds to Nrf2 and promotes its degradation.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide has been found to have a number of biochemical and physiological effects, including the upregulation of antioxidant enzymes, the reduction of inflammation, and the inhibition of cancer cell growth. N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide has also been found to have neuroprotective effects, reducing neuronal damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for Nrf2 activation, as well as its ability to cross the blood-brain barrier. However, N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide research, including the development of N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide analogs with improved potency and selectivity, the identification of new drug targets using N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide as a tool, and the investigation of N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide's potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide, as well as its potential side effects and toxicity.
合成方法
N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-morpholinepropanol with 2,2-dinitroethanol, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained through purification and crystallization processes.
属性
IUPAC Name |
N-(3-morpholin-4-yl-2,2-dinitropropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O6/c19-13(12-4-2-1-3-5-12)15-10-14(17(20)21,18(22)23)11-16-6-8-24-9-7-16/h1-5H,6-11H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPNORVROAOFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CNC(=O)C2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-1-(cyclobutylcarbonyl)-3-pyrrolidinol](/img/structure/B5175097.png)
![5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5175112.png)

![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5175115.png)

![1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5175123.png)
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5175127.png)


![N~2~-(2-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5175146.png)

![N-[(1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5175150.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5175171.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5175183.png)